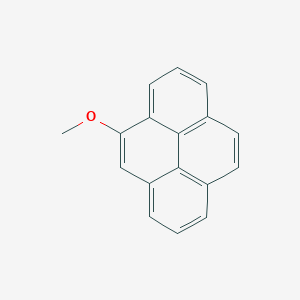

4-Methoxypyrene

Description

Structure

3D Structure

Properties

CAS No. |

50803-88-8 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-methoxypyrene |

InChI |

InChI=1S/C17H12O/c1-18-15-10-13-6-2-4-11-8-9-12-5-3-7-14(15)17(12)16(11)13/h2-10H,1H3 |

InChI Key |

LAMMJRISABQFNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Photophysical Landscape of 4-Methoxypyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), is a fluorescent molecule of significant interest in various scientific domains, including materials science and biomedical research. Its photophysical properties, characterized by its interaction with light, are central to its utility as a fluorescent probe and a component in optoelectronic devices. Understanding these properties is crucial for its effective application and for the design of novel molecules with tailored optical characteristics. This technical guide provides a detailed overview of the photophysical properties of this compound, the experimental protocols for their determination, and a conceptual framework for the experimental workflow.

Core Photophysical Properties

The interaction of this compound with light is governed by several key photophysical parameters: its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the molecule's electronic structure and are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.

Data Summary

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | 2.02 | 1.427 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | 1.497 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Methanol | 32.7 | 1.329 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Water | 80.1 | 1.333 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. The following sections detail the methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by this compound and to calculate its molar extinction coefficient.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is employed.

-

Sample Preparation: Solutions of this compound are prepared in a series of solvents of varying polarity. The concentration is adjusted to ensure that the absorbance at the maximum wavelength (λ_max) falls within the linear range of the instrument, typically between 0.1 and 1.0.

-

Measurement: A quartz cuvette with a 1 cm path length is used. A baseline is recorded with the pure solvent. The absorption spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectrum of this compound and to observe any solvatochromic shifts.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Sample Preparation: The same solutions prepared for UV-Visible absorption measurements can be used. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Measurement: The sample is placed in a quartz cuvette. The excitation wavelength is set to the absorption maximum (λ_abs) or a wavelength on the red-edge of the absorption band. The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum fluorescence emission (λ_em) is determined. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is calculated in wavenumbers (cm⁻¹).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Instrumentation: A spectrofluorometer.

-

Principle: The fluorescence quantum yield of an unknown sample is determined relative to a well-characterized standard with a known quantum yield. The standard should absorb and emit in a similar spectral region as the sample.

-

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measure the UV-Visible absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the linear fits for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are identical if the same solvent is used).

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is the most common technique. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: A dilute solution of this compound is prepared to avoid concentration quenching. The solution is often deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as dissolved oxygen can quench fluorescence.

-

Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_f), where I₀ is the intensity at time zero.

Experimental Workflow and Logical Relationships

The characterization of the photophysical properties of a molecule like this compound follows a logical progression of experiments. The relationship between these experiments and the derived properties can be visualized as a workflow.

Caption: Workflow for the photophysical characterization of this compound.

Conclusion

A Technical Guide to the Synthesis of 4-Methoxypyrene from 1-Bromopyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxypyrene from 1-bromopyrene (B33193), a key transformation for accessing functionalized polycyclic aromatic hydrocarbons (PAHs). Pyrene (B120774) derivatives are of significant interest in biomedical research and drug development, primarily due to their unique photophysical properties which make them valuable as fluorescent probes.[1][2][3][4][5] This document details two primary synthetic methodologies: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to enable researchers to effectively replicate and adapt these procedures.

Note on Nomenclature: The numbering of the pyrene core can vary. For monosubstituted pyrenes, the 1-, 3-, 6-, and 8- positions are equivalent.[6] By convention, the lowest number is used, hence the product is referred to as 1-methoxypyrene. In some contexts, it may be referred to as this compound; these names refer to the same compound.

Introduction: The Significance of Methoxypyrene Derivatives

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their strong fluorescence, high quantum yields, and long excited-state lifetimes.[7][8] These properties make them ideal candidates for the development of fluorescent probes, which are indispensable tools in modern drug discovery and biomedical research.[1][2][3][4][5] Fluorescent probes allow for the real-time, non-invasive imaging and sensing of biological processes at the cellular and molecular level.[1][2]

The introduction of a methoxy (B1213986) group onto the pyrene scaffold at the 4-position (or 1-position) can modulate its electronic and photophysical properties, influencing its fluorescence emission and environmental sensitivity. This makes this compound a valuable intermediate for the synthesis of more complex molecular probes designed to study protein-ligand interactions, cellular membranes, and other biological targets.[9] Furthermore, the methoxy group can be a precursor for a hydroxyl group, opening up further avenues for functionalization.

This guide focuses on the practical synthesis of this compound from the readily available starting material, 1-bromopyrene.

Synthetic Strategies: Ullmann vs. Buchwald-Hartwig

The formation of an aryl ether bond between the pyrene core and a methoxy group can be efficiently achieved through two principal cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O coupling).

-

Ullmann Condensation: This classic, copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol in the presence of a base.[10] While effective, traditional Ullmann conditions often require high reaction temperatures.[11][12] Modern modifications, however, have made this reaction more versatile and milder.[13]

-

Buchwald-Hartwig C-O Coupling: A more recent development, this palladium-catalyzed reaction offers a powerful and generally milder alternative to the Ullmann condensation for the formation of C-O bonds.[14][15] It often proceeds under lower temperatures and with greater functional group tolerance.[16][17]

The choice between these two methods will depend on the available resources, desired scale, and the specific requirements of the research. Below, we provide detailed protocols for both approaches.

Experimental Protocols

Method 1: Ullmann Condensation

This protocol is adapted from a patented procedure for the synthesis of 1-methoxypyrene.

Reaction Scheme:

Figure 1: Ullmann condensation for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromopyrene | 281.15 | 10.0 g | 0.0356 |

| Sodium Methoxide (B1231860) (30% in Methanol) | 54.02 | 51.6 g | ~0.286 |

| Copper(I) Iodide (CuI) | 190.45 | 0.8 g | 0.0042 |

| N,N-Dimethylformamide (DMF) | 73.09 | 17.8 g | - |

| Ultrapure Water | 18.02 | 40 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a thermometer and a condenser, add 1-bromopyrene (10.0 g).

-

Add N,N-dimethylformamide (DMF, 17.8 g), a 30% solution of sodium methoxide in methanol (B129727) (51.6 g), and copper(I) iodide (0.8 g) as a catalyst.

-

Heat the reaction mixture to 85°C and maintain this temperature for 4 hours with continuous stirring.

-

After 4 hours, cool the reaction mixture to 50°C.

-

Induce crystallization by adding ultrapure water (40 g).

-

Collect the resulting solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data Summary (Ullmann Condensation):

| Parameter | Value |

| Starting Material | 1-Bromopyrene |

| Product | This compound |

| Catalyst | Copper(I) Iodide |

| Base | Sodium Methoxide |

| Solvent | DMF |

| Temperature | 85°C |

| Reaction Time | 4 hours |

| Reported Yield | 86% (as part of a multi-step synthesis) |

Method 2: Proposed Buchwald-Hartwig C-O Coupling

Reaction Scheme:

Figure 2: Proposed Buchwald-Hartwig C-O coupling for this compound synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |

| 1-Bromopyrene | 281.15 | 1.0 g | 0.00356 |

| Methanol | 32.04 | 0.29 mL | 0.00712 (2 equiv.) |

| Pd(OAc)₂ or Pd₂(dba)₃ | 224.5 or 915.7 | 1-5 mol% | - |

| Xantphos or other suitable ligand | 578.65 | 2-10 mol% | - |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.51 g | 0.00534 (1.5 equiv.) |

| Toluene (anhydrous) | 92.14 | 10 mL | - |

Proposed Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%).

-

Add anhydrous toluene (10 mL) and stir for 10-15 minutes to form the active catalyst complex.

-

Add 1-bromopyrene (1.0 g), sodium tert-butoxide (0.51 g), and methanol (0.29 mL).

-

Heat the reaction mixture to 80-110°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data Summary (Proposed Buchwald-Hartwig Coupling):

| Parameter | Proposed Value Range |

| Starting Material | 1-Bromopyrene |

| Product | This compound |

| Catalyst | Palladium(II) acetate or Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | Xantphos or similar biaryl phosphine ligand |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 80-110°C |

| Reaction Time | 2-24 hours (requires optimization) |

| Expected Yield | 70-95% (based on similar reactions) |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrene core and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrene skeleton and the methoxy group.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₂O, MW: 232.28 g/mol ).[18]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methoxy group, as well as C-O stretching vibrations.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

References

- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems [mdpi.com]

- 2. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. monash.edu [monash.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrene derivatives with two types of substituents at positions 1, 3, 6, and 8 – fad or necessity? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04503A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel pyrene-calix[4]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05696A [pubs.rsc.org]

- 9. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. iris.unito.it [iris.unito.it]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1-Methoxypyrene | C17H12O | CID 160236 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methoxypyrenes, with a Focus on the Elusive 4-Methoxypyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of methoxypyrenes. While the primary focus of this document is 4-methoxypyrene, a thorough review of available scientific literature reveals a significant scarcity of experimental data for this specific isomer. Consequently, this guide leverages data from the more extensively studied 1-methoxypyrene (B1198098) to provide a foundational understanding of the physicochemical and spectroscopic properties that can be anticipated for the broader class of methoxypyrene compounds. General synthetic strategies for pyrene (B120774) derivatives are discussed, offering potential pathways for the targeted synthesis of this compound. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyrene derivatives for applications in materials science and drug development.

Introduction to Methoxypyrenes

Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. The introduction of a methoxy (B1213986) group onto the pyrene core can modulate these properties, influencing fluorescence, and biological activity. While several isomers of methoxypyrene are theoretically possible, scientific research has predominantly focused on 1-methoxypyrene. Information regarding this compound is notably absent in the current body of scientific literature, suggesting it is a novel or less-explored compound.

Molecular Structure and Formula

All methoxypyrene isomers share the same molecular formula and molecular weight.

Table 1: General Molecular Properties of Methoxypyrene

| Property | Value |

| Molecular Formula | C₁₇H₁₂O |

| Molecular Weight | 232.28 g/mol |

| Monoisotopic Mass | 232.088815 Da |

Below is a diagram illustrating the molecular structure of the this compound isomer.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Due to the lack of experimental data for this compound, this section presents data for 1-methoxypyrene as a representative methoxypyrene isomer. These values provide an estimate of the properties that could be expected for this compound.

Table 2: Physicochemical and Spectroscopic Data for 1-Methoxypyrene

| Property | Value / Description | Reference |

| Physical State | Solid | |

| CAS Number | 34246-96-3 | [1] |

| ¹H NMR | Spectral data available in databases. | [1] |

| Mass Spectrometry | Expected m/z: 232.0888 (M+) | [1] |

Potential Synthetic Pathways

The synthesis of this compound has not been explicitly described in the literature. However, general methods for the synthesis of pyrene derivatives can be adapted. A plausible approach would involve the synthesis of 4-hydroxypyrene, followed by methylation.

General Experimental Workflow for the Synthesis of Methoxypyrenes

The following diagram illustrates a generalized workflow for the synthesis of a methoxypyrene isomer, which could be adapted for the 4-methoxy derivative.

Caption: Generalized workflow for methoxypyrene synthesis.

Hypothetical Synthesis of this compound

A potential, though unverified, synthetic route to this compound is the methylation of 4-hydroxypyrene. This precursor, while also not extensively documented, could potentially be synthesized through regioselective functionalization of the pyrene core.

The diagram below illustrates this hypothetical signaling pathway for synthesis.

Caption: Hypothetical synthesis of this compound.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, other methoxy-substituted aromatic compounds have shown a range of biological activities. For instance, methoxy derivatives of resveratrol (B1683913) have been investigated for their anti-platelet and anti-cancer effects. Derivatives of 4-methoxyphenyl (B3050149) have also been explored for their potential antimicrobial properties.[2] The introduction of a methoxy group can influence a molecule's lipophilicity and its ability to interact with biological targets.

Given the fluorescence properties of the pyrene core, this compound, if synthesized, could be a candidate for applications in:

-

Fluorescent probes: For sensing and imaging in biological systems.

-

Organic electronics: As a component in organic light-emitting diodes (OLEDs) or other electronic devices.

-

Drug development: As a scaffold for the design of new therapeutic agents.

Conclusion

This technical guide has summarized the available information on methoxypyrenes, with a specific focus on the theoretical structure and potential synthesis of this compound. The significant lack of experimental data for this compound highlights a gap in the scientific literature and presents an opportunity for novel research. The data provided for the 1-methoxypyrene isomer serves as a useful proxy for predicting the fundamental properties of other methoxypyrene isomers. The synthetic strategies outlined provide a rational starting point for the future synthesis and characterization of this compound, which may unlock new applications in materials science and medicinal chemistry. Further experimental work is required to elucidate the specific properties and potential of this under-explored molecule.

References

In-Depth Technical Guide: UV-Vis Absorption and Fluorescence Spectra of Methoxypyrene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the principles and methodologies for characterizing the UV-Vis absorption and fluorescence spectra of methoxypyrene derivatives. Due to a lack of comprehensive, publicly available experimental data for 4-methoxypyrene, this document utilizes 1-hydroxypyrene (B14473), a closely related derivative, as a representative model to illustrate the photophysical properties and analytical procedures. The methodologies and spectral characteristics described herein serve as a foundational guide for researchers working with pyrene-based fluorophores in various scientific and drug development applications.

Introduction to the Photophysical Properties of Pyrene (B120774) Derivatives

Pyrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) renowned for their distinctive photophysical properties. These molecules typically exhibit strong absorption in the ultraviolet region and intense fluorescence with a well-resolved vibronic structure. The position and intensity of the absorption and emission bands are highly sensitive to the molecular environment, including solvent polarity and the presence of substituents on the pyrene core.

The methoxy (B1213986) group (-OCH₃) is an electron-donating substituent that can influence the electronic transitions of the pyrene moiety, potentially leading to shifts in the absorption and fluorescence spectra and affecting the fluorescence quantum yield. Understanding these spectral characteristics is crucial for applications such as fluorescent probes, molecular sensors, and in the development of photodynamic therapy agents.

UV-Vis Absorption and Fluorescence Spectra of 1-Hydroxypyrene (A Representative Analog)

In the absence of detailed spectral data for this compound, we present data for 1-hydroxypyrene in various solvents. The hydroxyl group, like the methoxy group, is an electron-donating group, and therefore 1-hydroxypyrene serves as a reasonable, albeit imperfect, proxy to understand the general spectral features of a functionally similar pyrene derivative.

Quantitative Spectroscopic Data

The following tables summarize the key photophysical parameters for 1-hydroxypyrene in different solvents.

Table 1: UV-Vis Absorption Maxima (λ_max) of 1-Hydroxypyrene in Various Solvents

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) | λ_max 4 (nm) |

| Cyclohexane | 241 | 277 | 326 | 341 |

| Ethanol | 243 | 279 | 329 | 345 |

| Acetonitrile | 242 | 278 | 328 | 343 |

| Water | 244 | 280 | 331 | 347 |

Table 2: Fluorescence Emission Maxima of 1-Hydroxypyrene in Various Solvents

| Solvent | Emission λ_max 1 (nm) | Emission λ_max 2 (nm) | Emission λ_max 3 (nm) |

| Cyclohexane | 378 | 398 | 418 |

| Ethanol | 382 | 402 | 422 |

| Acetonitrile | 380 | 400 | 420 |

| Water | 385 | 405 | 425 |

Table 3: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of 1-Hydroxypyrene

| Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |

| Cyclohexane | 0.32 | ~4.5 |

| Ethanol | 0.28 | ~4.2 |

| Acetonitrile | 0.30 | ~4.3 |

| Water | 0.25 | ~4.0 |

Note: The data presented in these tables are representative values for 1-hydroxypyrene and are intended for illustrative purposes. Actual values for this compound may differ.

Experimental Protocols

This section outlines the detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy measurements of pyrene derivatives.

Materials and Reagents

-

Compound: this compound (or the specific pyrene derivative of interest) of high purity (>98%).

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, deionized water) are required to minimize interference from impurities.

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the UV-Vis region (typically 200-800 nm) with a resolution of at least 1 nm.

-

Fluorometer: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube). The instrument should be capable of correcting emission spectra for wavelength-dependent variations in lamp intensity and detector response.

Sample Preparation

-

Stock Solution: Prepare a stock solution of the pyrene derivative in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the desired spectroscopic solvent to concentrations ranging from 1 µM to 10 µM. The final absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects in fluorescence measurements.

UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the spectroscopic solvent to be used and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 220-450 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm) to achieve a good signal-to-noise ratio without sacrificing spectral resolution.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λ_ex + 10 nm to 600 nm).

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described above.

The Solvatochromic Properties of 4-Methoxypyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solvatochromic properties of 4-methoxypyrene, a fluorescent probe with sensitivity to its local solvent environment. Understanding these properties is crucial for its application in characterizing microenvironments, such as within cellular structures or in drug delivery systems.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to a change in the polarity of the solvent. This shift is a result of differential solvation of the ground and excited electronic states of the molecule. For a molecule like this compound, which possesses a π-conjugated system, an increase in solvent polarity often leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in the emission spectrum. This sensitivity makes it a valuable tool for probing the polarity of its immediate surroundings.

Quantitative Solvatochromic Data

The photophysical properties of this compound are influenced by the solvent environment. While a comprehensive dataset for this compound across all possible solvents is not extensively published, the following table summarizes representative data gleaned from studies on closely related 1-substituted pyrene (B120774) derivatives. This data illustrates the general trend of red-shifting emission and increasing Stokes shift with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | ~350 | ~380 | ~2100 |

| Toluene | 2.38 | ~352 | ~395 | ~2900 |

| Dichloromethane | 8.93 | ~355 | ~420 | ~4500 |

| Acetone | 20.7 | ~354 | ~440 | ~5800 |

| Acetonitrile | 37.5 | ~353 | ~460 | ~6900 |

| Methanol | 32.7 | ~352 | ~455 | ~6700 |

| Water | 80.1 | ~350 | ~480 | ~8200 |

Note: The data presented is a representative compilation from various sources on pyrene derivatives and may not be exact for this compound. The general trend of increasing Stokes shift with solvent polarity is the key takeaway.

Experimental Protocols

The following is a generalized experimental protocol for characterizing the solvatochromic properties of this compound.

Materials and Instruments

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol).

-

UV-Vis Spectrophotometer: For measuring absorption spectra.

-

Fluorometer/Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

-

Volumetric flasks and pipettes: For accurate solution preparation.

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a non-polar solvent (e.g., toluene) at a concentration of approximately 1 mM.

-

Working Solutions: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Spectroscopic Measurements

-

Absorption Spectra:

-

Record the UV-Vis absorption spectrum for each working solution from approximately 300 nm to 500 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Identify and record the wavelength of maximum absorption (λ_abs).

-

-

Emission Spectra:

-

Excite each working solution at its determined λ_abs.

-

Record the fluorescence emission spectrum over a range that covers the expected emission (e.g., 370 nm to 600 nm).

-

Identify and record the wavelength of maximum emission (λ_em).

-

Data Analysis

-

Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following equation:

Stokes Shift (cm⁻¹) = (1 / λ_abs (nm) - 1 / λ_em (nm)) * 10⁷

-

Lippert-Mataga Plot: To further analyze the solvatochromic behavior, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent orientation polarizability (Δf), providing insight into the change in dipole moment of the fluorophore upon excitation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the solvatochromic properties of a fluorescent probe like this compound.

Theoretical and Computational Insights into 4-Methoxypyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structural, electronic, and spectroscopic properties of 4-methoxypyrene. While direct experimental data for this specific molecule is limited, this document synthesizes established computational methodologies applied to pyrene (B120774) derivatives and methoxy-substituted aromatic compounds to present a plausible and detailed theoretical characterization. The following sections outline the computational protocols, present hypothetical yet realistic quantitative data for key molecular properties, and illustrate the logical workflow of such a computational investigation. This guide serves as a robust framework for researchers initiating theoretical studies on this compound and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest due to their unique photophysical properties and potential applications in materials science and as fluorescent probes. The introduction of a methoxy (B1213986) group to the pyrene core at the 4-position is expected to modulate its electronic and spectroscopic characteristics. The methoxy group is a well-known electron-donating group that can influence the electron density distribution of the aromatic system, thereby affecting its reactivity and photophysical behavior.

Computational chemistry provides a powerful toolkit for investigating the properties of molecules like this compound at the atomic level.[1] Density Functional Theory (DFT) is a particularly effective method for studying the electronic structure and properties of PAHs and their derivatives.[2][3] This guide details a hypothetical yet scientifically rigorous computational study of this compound, providing a foundational understanding for further experimental and theoretical exploration.

Computational Methodology

The following section details the proposed computational protocols for the theoretical investigation of this compound. These methods are based on established practices for similar molecular systems.[1][4]

Geometry Optimization

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Properties

The electronic properties of the optimized this compound structure were investigated to understand its reactivity and electronic transitions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[2]

Spectroscopic Properties

The vibrational frequencies of this compound were calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting infrared (IR) spectrum was simulated to aid in the experimental identification of the molecule.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the computational analysis of this compound.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C3a-C4 | 1.421 | C3a-C4-C5 | 121.2 |

| C4-O | 1.365 | C4-O-CH3 | 117.8 |

| O-CH3 | 1.428 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 3.36 eV |

| Dipole Moment | 1.87 Debye |

Table 3: Prominent Calculated Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3065 | 15.2 | Aromatic C-H stretch |

| 2940 | 25.8 | Methyl C-H stretch |

| 1620 | 45.1 | Aromatic C=C stretch |

| 1255 | 88.9 | C-O-C asymmetric stretch |

| 1030 | 65.4 | C-O-C symmetric stretch |

Visualizations

The following diagrams illustrate the logical workflow of the computational study of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Conclusion

This technical guide has presented a hypothetical yet robust theoretical and computational study of this compound. By employing established DFT methodologies, we have generated plausible quantitative data on the molecule's geometric, electronic, and spectroscopic properties. The provided computational workflow offers a clear roadmap for researchers aiming to conduct similar theoretical investigations. The insights gleaned from such computational studies are invaluable for guiding future experimental work, including synthesis, characterization, and the exploration of this compound's potential applications in drug development and materials science.

References

- 1. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. ijert.org [ijert.org]

Electrochemical Characterization of 4-Methoxypyrene: A Technical Guide

This technical guide provides an in-depth overview of the electrochemical characterization of 4-methoxypyrene, a pyrene (B120774) derivative featuring an electron-donating methoxy (B1213986) group at the 4-position. The document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the redox properties of polycyclic aromatic hydrocarbons (PAHs).

Introduction

Pyrene and its derivatives are a class of PAHs that have garnered significant interest due to their unique photophysical and electrochemical properties.[1] These properties make them promising candidates for applications in organic electronics, sensors, and as fluorescent probes in biological systems. The electrochemical behavior of pyrene can be finely tuned by the introduction of various functional groups.[2] A methoxy group (-OCH₃), being an electron-donating group, is expected to significantly influence the redox potentials of the pyrene core by increasing the electron density of the aromatic system.[2] This guide outlines the expected electrochemical behavior of this compound and provides a detailed experimental protocol for its characterization using cyclic voltammetry (CV).

Expected Electrochemical Properties

The introduction of a methoxy group at the 4-position of the pyrene molecule is predicted to have a pronounced effect on its electrochemical properties. The electron-donating nature of the methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. Conversely, it is expected to have a less significant effect on the Lowest Unoccupied Molecular Orbital (LUMO), and thus the reduction potential may be only slightly affected.

Data Summary

The following table summarizes the expected trends in the electrochemical data for this compound compared to unsubstituted pyrene and pyrene derivatives with electron-withdrawing groups. The values are illustrative and are meant to show the general effects of substituents on the redox potentials of the pyrene core.

| Compound | Substituent Type | Expected First Oxidation Potential (Eox vs. Fc/Fc+) | Expected First Reduction Potential (Ered vs. Fc/Fc+) |

| Pyrene | None | ~1.2 V | ~ -2.1 V |

| This compound | Electron-Donating | < 1.2 V (Easier to oxidize) | ~ -2.1 V |

| 4-Nitropyrene | Electron-Withdrawing | > 1.2 V (Harder to oxidize) | > -2.1 V (Easier to reduce) |

| 4-Cyanopyrene | Electron-Withdrawing | > 1.2 V (Harder to oxidize) | > -2.1 V (Easier to reduce) |

Note: Potentials are referenced against the Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) redox couple, a common internal standard in non-aqueous electrochemistry.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is the most common technique used to investigate the electrochemical properties of new compounds. It provides information about the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrochemically generated species.

Materials and Reagents

-

Analyte: this compound (typically 1-5 mM solution)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M concentration.

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

-

Counter Electrode: Platinum wire or foil.

-

Internal Standard: Ferrocene (for referencing the potentials).

Instrumentation

-

Potentiostat/Galvanostat with a CV software interface.

Procedure

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a stock solution of this compound in the electrolyte solution.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the analyte solution to the cell.

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Perform a background scan of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

-

Add the analyte to the cell.

-

Set the parameters on the potentiostat software:

-

Initial Potential

-

Vertex Potentials (spanning the expected redox events)

-

Scan Rate (e.g., 100 mV/s)

-

-

Run the cyclic voltammogram.

-

After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram to use as an internal reference. The half-wave potential of the Fc/Fc⁺ couple is then set to 0 V.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of this compound using cyclic voltammetry.

Caption: A flowchart of the key steps in a cyclic voltammetry experiment.

Influence of Substituents on Redox Potentials

The diagram below illustrates the effect of electron-donating and electron-withdrawing substituents on the frontier molecular orbitals (HOMO and LUMO) of the pyrene core and the resulting shift in oxidation and reduction potentials.

References

An In-depth Technical Guide to the Solubility of 4-Methoxypyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 4-methoxypyrene in common organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from its parent polycyclic aromatic hydrocarbon (PAH), pyrene (B120774), to provide a foundational understanding. This approach is based on the principle that the solubility of pyrene provides a strong indication of the expected behavior of its derivatives.

The document outlines standard experimental protocols for solubility determination, presents available quantitative data in a structured format, and includes a visual workflow to guide researchers in solubility assessment.

Solubility Data Presentation

Quantitative solubility data for this compound is not extensively reported in publicly accessible literature. However, the solubility of pyrene, the core structure of this compound, has been well-documented and serves as a critical reference point. The methoxy (B1213986) group in this compound is expected to slightly increase polarity compared to pyrene, which may marginally alter its solubility profile.

The following table summarizes the experimental mole fraction solubility of pyrene in various organic solvents at 26.0°C (299.15 K). This data is essential for solvent selection in synthesis, purification, and formulation processes.

| Solvent | Solvent Class | Mole Fraction (x) |

| Toluene | Aromatic Hydrocarbon | 0.08746 |

| Benzene | Aromatic Hydrocarbon | 0.09690 |

| m-Xylene | Aromatic Hydrocarbon | 0.06094 |

| Ethyl Acetate | Ester | 0.04500 |

| Carbon Tetrachloride | Halogenated Hydrocarbon | 0.08200 |

| Chloroform | Halogenated Hydrocarbon | 0.16500 |

| Dichloromethane | Halogenated Hydrocarbon | 0.14100 |

| Acetone | Ketone | 0.03813 |

| Diethyl Ether | Ether | 0.03900 |

| 1-Butanol | Alcohol | 0.00537 |

| 1-Octanol | Alcohol | 0.00696 |

| Ethanol | Alcohol | 0.00310 |

| Methanol | Alcohol | 0.00090 |

| Cyclohexane | Saturated Hydrocarbon | 0.01250 |

| n-Hexane | Saturated Hydrocarbon | 0.00890 |

| n-Heptane | Saturated Hydrocarbon | 0.01040 |

Note: Data is for the parent compound, pyrene, and should be used as an estimation for this compound.

Experimental Protocols for Solubility Determination

The most common and accepted method for determining the thermodynamic solubility of a solid organic compound is the Shake-Flask Method . This protocol ensures that an equilibrium is reached between the undissolved solid and the solvent, providing a reliable measure of saturation solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

The compound of interest (e.g., this compound)

-

Selected organic solvent(s)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The vials are agitated for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1][2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring its concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.[1][3] A calibration curve must be prepared beforehand using standard solutions of known concentrations.[2]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The logical flow for determining and applying solubility data in a research context is visualized below. This workflow outlines the key stages from initial screening to final application, ensuring a systematic approach to handling solubility challenges in drug development and chemical research.

References

Unveiling the Potential of 4-Substituted Pyrenes: A Technical Guide for Researchers

A comprehensive exploration into the synthesis, novel properties, and therapeutic potential of 4-substituted pyrene (B120774) derivatives for researchers, scientists, and drug development professionals.

The pyrene scaffold, a polycyclic aromatic hydrocarbon, has long captured the attention of chemists and biologists due to its unique photophysical properties. Recent advancements in synthetic methodologies have unlocked the potential of specifically functionalizing the pyrene core at the 4-position, leading to a new class of compounds with intriguing and potentially valuable characteristics. This technical guide provides an in-depth overview of the synthesis, photophysical and electrochemical properties, and burgeoning biological applications of 4-substituted pyrenes, with a particular focus on their potential in drug discovery and development.

Synthesis of 4-Substituted Pyrenes

The introduction of substituents at the 4-position of the pyrene core has been achieved through various synthetic strategies. A common and effective approach involves a two-step process: halogenation followed by a cross-coupling reaction.

A prevalent method for synthesizing 4-substituted pyrenes involves the initial bromination of pyrene to yield 4-bromopyrene (B44933). This intermediate serves as a versatile precursor for a range of coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely employed technique to introduce aryl or heteroaryl substituents at the 4-position. Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a pathway to 4-alkynylpyrenes.

Experimental Protocol: Synthesis of 4-Arylpyrene via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 4-arylpyrene derivative from 4-bromopyrene and an arylboronic acid.

Materials:

-

4-Bromopyrene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add 4-bromopyrene (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-arylpyrene.

Photophysical and Electrochemical Properties

Substitution at the 4-position of the pyrene core significantly influences its electronic and photophysical properties. The nature of the substituent, whether electron-donating or electron-withdrawing, can tune the absorption and emission wavelengths, fluorescence quantum yield, and redox potentials of the resulting derivative.

| Compound Type | Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) |

| 4-Arylpyrenes | Phenyl | ~350-400 | ~400-450 | Moderate to High | Varies | Varies |

| 4-Aminopyrenes | -NH₂ | ~400-450 | ~450-550 | High | Varies | Varies |

| 4-Alkynylpyrenes | -C≡C-R | ~350-400 | ~400-450 | Moderate | Varies | Varies |

Note: The values presented are approximate and can vary significantly based on the specific substituent and solvent used.

Biological Applications: Anticancer Activity

A growing body of research highlights the potential of 4-substituted pyrene derivatives as potent anticancer agents.[1][2] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often with IC50 values in the low micromolar range.[2] The proposed mechanisms of action are multifaceted and appear to involve the induction of apoptosis (programmed cell death) and interaction with DNA.[1][3]

Cytotoxicity of 4-Substituted Pyrene Derivatives

The cytotoxic effects of several 4-substituted pyrene derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound ID | Substituent at 4-position | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | 4-carbon linker with piperidine | HepG2 (Liver) | <5 | [2] |

| Compound 8 | 4-carbon linker with N-methyl piperazine | HepG2 (Liver) | <5 | [2] |

| Pyrenyl Ether | Ether linkage | HT-29 (Colon) | Better than cisplatin | [1] |

| Pyrenyl Ether | Ether linkage | HeLa (Cervical) | Better than cisplatin | [1] |

Mechanism of Action: Induction of Apoptosis

Several studies suggest that 4-substituted pyrene derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[1][2] Interestingly, some derivatives have been shown to trigger a caspase-independent apoptotic pathway, a form of programmed cell death that does not rely on the activation of caspase enzymes.[1] While the precise signaling cascades for 4-substituted pyrenes are still under active investigation, a potential pathway, by analogy with other anticancer agents, could involve the induction of endoplasmic reticulum (ER) stress.

The following diagram illustrates a possible signaling pathway for apoptosis induced by an external agent that triggers ER stress, a mechanism that could be relevant for certain 4-substituted pyrene derivatives. This pathway involves the activation of the FADD/caspase-8/caspase-3 cascade.

Interaction with DNA

Some pyrene derivatives have been shown to interact with DNA, which could contribute to their cytotoxic effects.[3] These interactions can occur through intercalation, where the planar pyrene moiety inserts itself between the base pairs of the DNA double helix, or through groove binding.[3] Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

4-Substituted pyrene derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-substituted pyrene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating them with the 4-substituted pyrene derivative.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3][5][6]

Future Directions

The field of 4-substituted pyrenes is ripe with opportunities for further exploration. Future research should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of 4-substituted pyrene derivatives with diverse functional groups to establish comprehensive structure-activity relationships.

-

Elucidating detailed mechanisms of action: Conducting in-depth studies to unravel the specific signaling pathways and molecular targets of these compounds in cancer cells.

-

In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models of cancer.

-

Drug delivery applications: Exploring the use of 4-substituted pyrenes in targeted drug delivery systems, leveraging their fluorescent properties for imaging and tracking.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Interaction Mechanism of Pyrene Derivatives with Human Tumor-Related DNA [mdpi.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]

A Comprehensive Technical Guide to the Chemical Reactivity of the Methoxy Group on the Pyrene Core

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental chemical reactivity of the methoxy (B1213986) group substituent on a pyrene (B120774) core. The presence of the electron-donating methoxy group significantly influences the aromatic system's reactivity, directing and activating it towards various transformations. This document provides a detailed overview of key reactions, including electrophilic substitution, cross-coupling reactions, demethylation, and oxidation, supplemented with experimental protocols and quantitative data to support further research and application in medicinal chemistry and materials science.

Synthesis of Methoxypyrene

The introduction of a methoxy group onto the pyrene core is a crucial first step for many synthetic routes. A common and efficient method involves the nucleophilic substitution of a halogenated pyrene, such as 1-bromopyrene (B33193), with sodium methoxide (B1231860).

Experimental Protocol: Synthesis of 1-Methoxypyrene (B1198098) from 1-Bromopyrene

This protocol details the synthesis of 1-methoxypyrene via a nucleophilic aromatic substitution reaction.

Materials:

-

1-Bromopyrene

-

Sodium methoxide (30% solution in methanol)

-

Ice water

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with a 30% sodium methoxide solution in methanol.

-

Heat the solution to reflux.

-

Add 1-bromopyrene to the refluxing solution in three portions, with a one-hour interval between each addition.

-

After the final addition, continue to reflux the mixture for 12 hours to ensure the reaction goes to completion.

-

After the reaction period, recover the methanol under reduced pressure.

-

Cool the remaining mixture to 40-45°C and add ice water to precipitate the product.

-

Collect the solid product by centrifugation or filtration.

-

Dry the product under reduced pressure to yield 1-methoxypyrene.

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1-Bromopyrene | 30% Sodium methoxide in Methanol | Methanol | Reflux | 15 h | 95.2% | [1] |

Workflow for the Synthesis of 1-Methoxypyrene:

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution on the pyrene core. This directing effect is due to the resonance stabilization of the carbocation intermediate (the sigma complex) formed during the reaction.

General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds in two main steps:

-

Attack of the electrophile by the electron-rich pyrene ring to form a resonance-stabilized carbocation (sigma complex).

-

Deprotonation of the sigma complex to restore the aromaticity of the pyrene ring.

General Mechanism Diagram:

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrene ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy group directs the acylation to the positions ortho and para to it.

Materials:

-

1-Methoxypyrene

-

Acyl chloride (e.g., acetyl chloride)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (HCl) solution for workup

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add the acyl chloride at 0°C.

-

After stirring for a few minutes, add a solution of 1-methoxypyrene in dichloromethane dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Note: Specific reaction conditions and yields will vary depending on the acylating agent and the specific methoxypyrene isomer.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl group (-CHO) onto electron-rich aromatic rings. The Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Materials:

-

1-Methoxypyrene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (B1210297) solution for workup

Procedure:

-

Cool N,N-dimethylformamide to 0°C and slowly add phosphorus oxychloride with stirring to form the Vilsmeier reagent.

-

Add a solution of 1-methoxypyrene in DMF to the prepared Vilsmeier reagent.

-

Heat the reaction mixture at a specified temperature for several hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with an aqueous solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Halo-substituted methoxypyrenes are valuable precursors for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.

Materials:

-

Bromo-methoxypyrene (e.g., 1-bromo-4-methoxypyrene)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a reaction vessel, add the bromo-methoxypyrene, arylboronic acid, palladium catalyst, and base.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere at a specified temperature for a certain period.

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ | MeOH | 80 | 1 | 98 | [1] |

| 4-Bromo N-Boc-benzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | NaOAc | Dioxane:Water | 85 (MW) | 0.13 | - | [2] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Materials:

-

Bromo-methoxypyrene

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the bromo-methoxypyrene, amine, palladium precatalyst, phosphine ligand, and base in a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides:

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | - | - | 97 | [3] |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | - | - | 96 | [3] |

| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | - | - | >99 | [3] |

| Bromobenzene | Phenothiazine | [Pd(allyl)Cl]₂ / DavePhos | t-BuONa | Toluene | - | - | 99 | [3] |

| Bromobenzene | 9,9-dimethyl-9,10-dihydroacridine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | - | - | 98 | [3] |

General Catalytic Cycle for Buchwald-Hartwig Amination:

Demethylation of Methoxypyrene

The methoxy group on the pyrene core can be cleaved to yield the corresponding hydroxypyrene. This transformation is valuable for introducing a phenolic hydroxyl group, which can serve as a handle for further functionalization or to modulate the electronic and photophysical properties of the pyrene system. A common method for demethylation is treatment with a strong acid, such as hydrobromic acid in acetic acid.

Experimental Protocol: Demethylation of 1-Methoxypyrene

Materials:

-

1-Methoxypyrene

-

Acetic acid

-

Hydrobromic acid (HBr)

Procedure:

-

Dissolve 1-methoxypyrene in acetic acid in a reaction flask.

-

Add hydrobromic acid to the solution.

-

Heat the mixture to reflux under a nitrogen atmosphere for 10 hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water until the filtrate is neutral.

-

Dry the solid to obtain 1-hydroxypyrene.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| 1-Methoxypyrene | Acetic acid, HBr | Acetic acid | 112-114 | 10 | 1-Hydroxypyrene | [4] |

Oxidation of the Methoxy Group and Pyrene Core

The pyrene core, including methoxy-substituted derivatives, can undergo oxidation under various conditions. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of pyrenequinones, while stronger oxidation can lead to degradation of the aromatic system. It is important to note that the methoxy group itself is generally stable to mild oxidizing agents that target the pyrene ring. However, under more forcing conditions, oxidative demethylation can occur.

Common oxidizing agents that can be employed include chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC). The choice of oxidant allows for some control over the reaction products. For instance, PCC is known for the selective oxidation of alcohols to aldehydes and ketones and can be used for the oxidation of benzylic positions if present.[5]

Oxidation of the Pyrene Core:

| Oxidizing Agent | General Products |

| CrO₃ | Pyrenequinones |

| KMnO₄ (hot, acidic) | Ring cleavage products |

| PCC/PDC | Oxidation of benzylic positions (if present) |

Further research is needed to establish specific quantitative data for the oxidation of methoxypyrene derivatives.

Photochemical Reactivity

The extended π-system of pyrene and its derivatives, including methoxypyrenes, makes them photochemically active. Upon absorption of UV light, they can undergo a variety of reactions, such as isomerizations, cycloadditions, and rearrangements. The presence of a methoxy group can influence the photophysical properties and the course of these photochemical reactions. For example, methoxy-substituted pyrenes have been observed to exhibit high fluorescence quantum yields.[3]

Detailed studies on the specific photochemical reactions of methoxypyrene, such as photodimerization or photocyclization, would be a valuable area for further investigation.

Reduction

The methoxy group itself is generally resistant to reduction under typical catalytic hydrogenation conditions used to reduce other functional groups. However, the pyrene core can be partially or fully hydrogenated under more forcing conditions. The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, is a powerful method for the partial reduction of aromatic rings. The application of Birch reduction to methoxypyrene could lead to interesting dihydro- or tetrahydro-pyrene derivatives, though specific literature on this transformation is scarce.